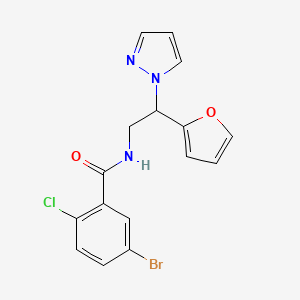
5-bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with bromine, chlorine, furan, and pyrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions:
Bromination and Chlorination: The benzamide core is first brominated and chlorinated under controlled conditions using bromine and chlorine reagents.
Furan and Pyrazole Introduction: The furan and pyrazole groups are introduced through nucleophilic substitution reactions, often using furan-2-yl and 1H-pyrazol-1-yl ethyl derivatives.
Amidation: The final step involves the amidation reaction to form the benzamide linkage.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.
Reduction: Reduction reactions may target the bromine and chlorine substituents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Biological Probes: The compound can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The specific pathways depend on the biological context and the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide
- 5-bromo-2-chloro-N-(2-(1H-pyrazol-1-yl)ethyl)benzamide
- 2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide
Uniqueness
The unique combination of bromine, chlorine, furan, and pyrazole groups in 5-bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide distinguishes it from similar compounds. This unique structure may confer specific chemical reactivity and biological activity.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2/c17-11-4-5-13(18)12(9-11)16(22)19-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,14H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJGQZKYYKNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
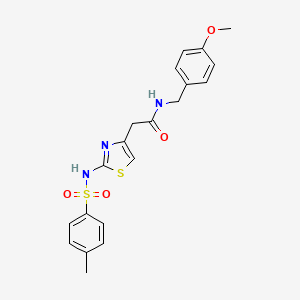
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)
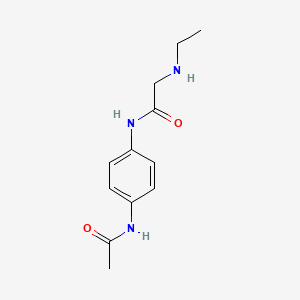
![3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2793045.png)
![3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2793047.png)
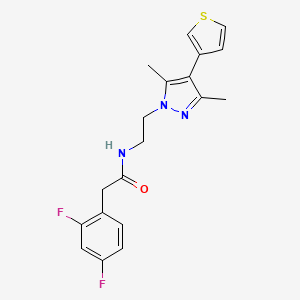
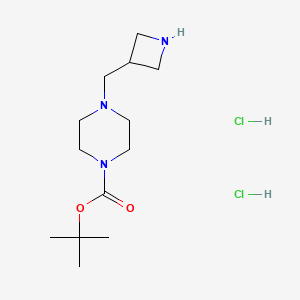

![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)


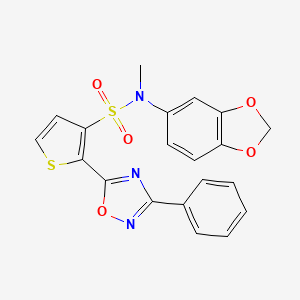
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)
